2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide chemical properties
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide chemical properties
An In-Depth Technical Guide to 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide, a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical and physical properties, delve into its characteristic reactivity, and provide detailed, field-proven protocols for its synthesis and application. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reagent in the design and synthesis of novel, high-value molecules.
Introduction and Overview
The strategic incorporation of fluorine and fluorinated groups into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide emerges as a valuable synthon, presenting a trifunctional chemical scaffold: a reactive α-bromoketone for subsequent derivatization, and a heavily electron-deficient aromatic ring poised for diverse applications. This guide serves as a technical resource for understanding and utilizing this potent chemical tool.
Chemical Identity
A clear identification of the reagent is critical for experimental reproducibility and safety. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211707-65-1 | [4] |
| Molecular Formula | C₉H₄BrF₅O | [4] |
| Molecular Weight | 303.02 g/mol | [4] |
| Synonyms | 2-Bromo-2',4'-difluoro-3'-(trifluoromethyl)acetophenone, 2-Bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | [4] |
| MDL Number | MFCD12547947 | [4] |
Structural Features
The molecule's utility is derived directly from its structure, which combines three key features:
-
α-Bromoketone: The primary site of reactivity, enabling a wide range of alkylation reactions.
-
Ketone Carbonyl: A secondary reactive site for nucleophilic additions and reductions.
-
Trisubstituted Phenyl Ring: The two fluorine atoms and the trifluoromethyl group create a highly electron-poor aromatic system, influencing the reactivity of the entire molecule.
Physicochemical Properties
Understanding the physical properties of a reagent is paramount for its proper handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere, dry | [4] |
| Solubility | Expected to be soluble in common organic solvents like ethers, chlorinated solvents, and ethyl acetate. | |
| Stability | Stable under recommended storage conditions. Lachrymatory; handle with care. |
Chemical Reactivity and Mechanistic Insights
The α-Bromoketone Motif: A Potent Electrophile
The core reactivity of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide lies in the C-Br bond at the α-position to the carbonyl group. This carbon is highly electrophilic for two reasons:
-
Inductive Effect: The adjacent carbonyl group and the bromine atom both withdraw electron density.
-
SN2 Susceptibility: It serves as an excellent substrate for nucleophilic substitution (SN2) reactions, where the bromide ion is a good leaving group.
This reactivity makes it an ideal reagent for alkylating a wide variety of nucleophiles, including amines, thiols, and carbanions. It is a fundamental component in the construction of more complex molecular architectures, particularly heterocyclic systems.[5]
Caption: General SN2 reactivity of the α-bromoketone motif.
Influence of Aromatic Substituents
The three electron-withdrawing groups (-F, -F, -CF₃) on the phenyl ring have a profound electronic impact. They further enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon through inductive and mesomeric effects. This increased reactivity can often lead to faster reaction times compared to non-fluorinated analogues. Concurrently, these groups deactivate the aromatic ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution, although the latter typically requires harsh conditions.
Synthesis Protocol
Phenacyl bromides are most commonly synthesized via the α-bromination of the corresponding acetophenone.[6][7] The following protocol is a representative procedure adapted for the synthesis of the title compound.
Retrosynthetic Analysis
The logical disconnection for this molecule traces back to the parent acetophenone, which serves as the readily available starting material.
Caption: Retrosynthetic approach to the target molecule.
Experimental Protocol: Synthesis via Direct Bromination
This procedure is based on established methods for the bromination of acetophenones in an acidic medium.[8]
Causality: The use of acetic acid as a solvent facilitates the enolization of the ketone, which is the reactive species in the bromination reaction. The reaction is typically exothermic and requires careful temperature control to minimize the formation of dibrominated side products.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr).
-
Reagents: Charge the flask with 2,4-Difluoro-3-(trifluoromethyl)acetophenone (1.0 eq) and glacial acetic acid (approx. 3-5 mL per gram of acetophenone).
-
Cooling: Cool the stirred solution to 0-5°C using an ice-water bath. This is critical to control the reaction rate and selectivity.
-
Bromine Addition: Dissolve molecular bromine (Br₂, 1.05 eq) in a minimal amount of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the cooled acetophenone solution over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid and HBr), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of the title compound.
Applications in Drug Development & Research
The primary value of this reagent is as a versatile building block. It allows for the efficient introduction of the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety, a scaffold designed to enhance the pharmacological properties of a lead compound.
Case Study: Synthesis of a Substituted Thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a common pharmacophore. This reaction involves the condensation of an α-haloketone with a thioamide.
Protocol: Thiazole Synthesis
-
Reagents: In a round-bottom flask, dissolve the thioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition: To this solution, add 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (1.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the desired 2-substituted-4-[2,4-difluoro-3-(trifluoromethyl)phenyl]thiazole.
Safety, Handling, and Storage
Proper handling of this reactive chemical is essential for laboratory safety.
Hazard Identification
This compound should be treated as hazardous. Key safety information is summarized below.
| Category | Information | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Additional Hazards | Powerful lachrymator (causes tearing). |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[10]
Storage
-
Store in a tightly sealed container in a refrigerator at 2-8°C.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
First Aid & Spill Management
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[9][10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not let the product enter drains.[9]
Conclusion
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is a high-value, reactive intermediate for chemical synthesis. Its trifunctional nature, combining a potent alkylating agent with a strategically fluorinated aromatic ring, makes it an indispensable tool for medicinal chemists aiming to access novel chemical space. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively utilize this compound to accelerate their discovery programs.
References
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- MilliporeSigma. (n.d.). 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide | 1211707-65-1.
- Sigma-Aldrich.cn. (n.d.). 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide | 886762-02-3.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 20). SAFETY DATA SHEET.
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Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]
- Google Patents. (n.d.). EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide.
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LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]
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IntechOpen. (2019, July 29). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
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PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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